REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:8][C:9]([O:11]CC)=[O:10])=[N:4][CH:5]=[CH:6][CH:7]=1.[OH-].[Na+:15]>C1COCC1>[Cl:1][C:2]1[C:3]([CH2:8][C:9]([O-:11])=[O:10])=[N:4][CH:5]=[CH:6][CH:7]=1.[Na+:15] |f:1.2,4.5|
|
Name
|
|
Quantity
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7.59 g
|
Type
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reactant
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Smiles
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ClC=1C(=NC=CC1)CC(=O)OCC
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Name
|
|
Quantity
|
25.3 mL
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
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76 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
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The mixture was stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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concentrated
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Type
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CUSTOM
|
Details
|
to remove the THF
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Type
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TEMPERATURE
|
Details
|
The aqueous residue was frozen on dry ice
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CC1)CC(=O)[O-].[Na+]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |